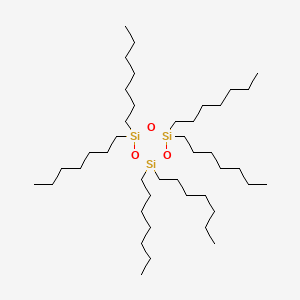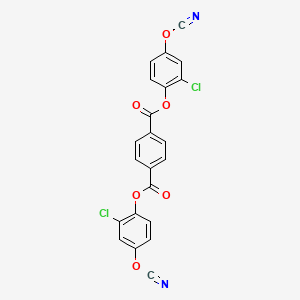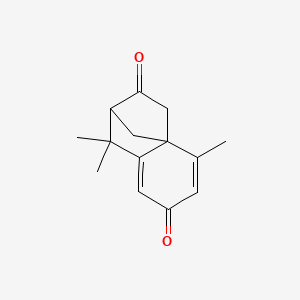
1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione is a complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione typically involves multi-step organic reactions. Common starting materials might include naphthalene derivatives, which undergo a series of functional group transformations such as alkylation, cyclization, and oxidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration as a pharmaceutical agent or a precursor to drug candidates.
Industry: Use in the production of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism by which 1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,5-Trimethyl-2H-2,4a-methanonaphthalene-3,7(1H,4H)-dione: can be compared with other naphthalene derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methano bridge, which can impart distinct chemical and physical properties compared to other naphthalene derivatives.
Propriétés
Numéro CAS |
164733-28-2 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
2,7,7-trimethyltricyclo[6.2.1.01,6]undeca-2,5-diene-4,9-dione |
InChI |
InChI=1S/C14H16O2/c1-8-4-9(15)5-12-13(2,3)10-6-14(8,12)7-11(10)16/h4-5,10H,6-7H2,1-3H3 |
Clé InChI |
ZAMWIZXRCHNHSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=C2C13CC(C2(C)C)C(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



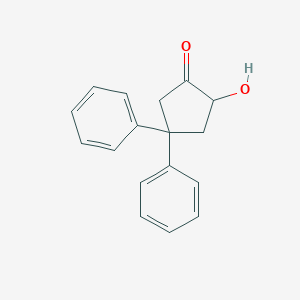
![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)
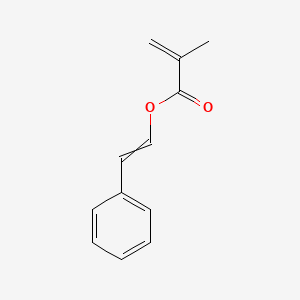
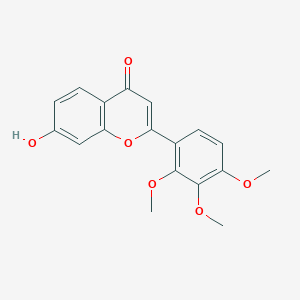
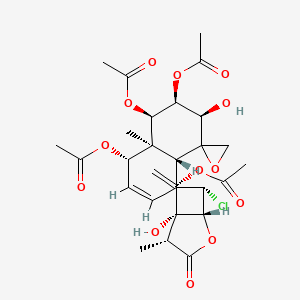
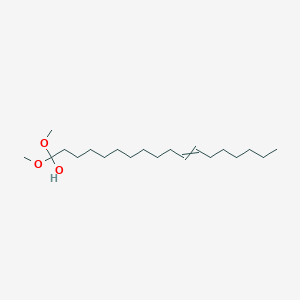

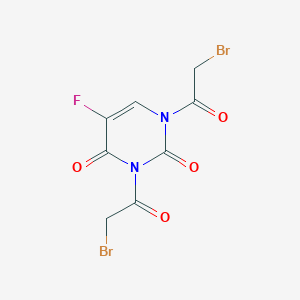
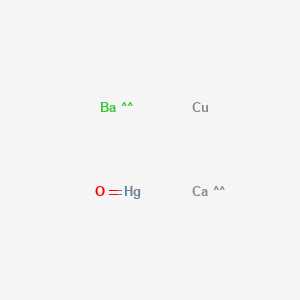
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
